Neurokinin A (4-10), nle(10)-

Description

Properties

IUPAC Name |

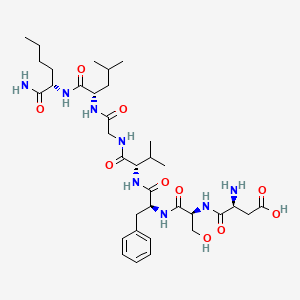

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N8O10/c1-6-7-13-23(30(37)48)40-32(50)24(14-19(2)3)39-27(45)17-38-35(53)29(20(4)5)43-33(51)25(15-21-11-9-8-10-12-21)41-34(52)26(18-44)42-31(49)22(36)16-28(46)47/h8-12,19-20,22-26,29,44H,6-7,13-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMRFLAHRMRHGI-WTWMNNMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911878 | |

| Record name | 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110863-33-7 | |

| Record name | Neurokinin A (4-10), nle(10)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110863337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Structural Investigations of Neurokinin a 4 10 , Nle 10

Structure-Activity Relationship (SAR) Studies for NK2 Receptor Agonism

Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular requirements for the agonistic activity of Neurokinin A (4-10), nle(10)- at the NK2 receptor. These investigations have systematically explored how modifications to the peptide's structure influence its ability to bind to and activate the receptor.

The C-terminal fragment of neurokinin A is crucial for its biological activity. nih.gov SAR studies consistently highlight that the conserved C-terminal residues of NKA analogues are vital for high ligand affinity. u-strasbg.fr The final four residues of tachykinins are highly conserved and are necessary for both binding to and activating the receptor. nih.gov For Neurokinin A (4-10), the side chains of Aspartic acid at position 4 (Asp4), Phenylalanine at position 6 (Phe6), Valine at position 7 (Val7), Leucine (B10760876) at position 9 (Leu9), and Methionine at position 10 (Met10) are structurally significant for agonist activity. nih.gov Alanine (B10760859) substitution of these residues leads to a substantial decrease in binding affinity, ranging from an 8- to 80-fold reduction for Asp4, Val7, Leu9, and Met10. nih.gov This underscores the critical role of the C-terminal portion of the peptide in establishing productive interactions with the NK2 receptor.

The substitution of Methionine at position 10 (Met10) with Norleucine (Nle) is a key modification in the design of potent and selective NK2 receptor agonists. nih.gov Methionine is susceptible to oxidation, which can lead to a loss of biological activity. Norleucine, being a non-oxidizable isostere of Methionine, provides metabolic stability while maintaining similar hydrophobicity. nih.gov Studies have shown that [Nle10]NKA (4-10) is one of the most selective agonists for the NK2 receptor system. nih.gov However, some research indicates that while the Nle10 substitution is well-tolerated, it may not significantly alter the functional potency compared to the native Met10 in certain assays. sigmaaldrich.com This suggests that while providing stability, the primary determinants of high affinity and efficacy lie within other residues of the core sequence.

Table 1: Impact of Amino Acid Substitutions on NK2 Receptor Affinity

| Analogue | Modification | Effect on Binding Affinity | Reference |

|---|---|---|---|

| [L-Ala4]NKA(4-10) | Asp4 → L-Ala | 8- to 80-fold decrease | nih.gov |

| [L-Ala6]NKA(4-10) | Phe6 → L-Ala | ~5000-fold decrease | nih.gov |

| [L-Ala7]NKA(4-10) | Val7 → L-Ala | 8- to 80-fold decrease | nih.gov |

| [L-Ala9]NKA(4-10) | Leu9 → L-Ala | 8- to 80-fold decrease | nih.gov |

| [L-Ala10]NKA(4-10) | Met10 → L-Ala | 8- to 80-fold decrease | nih.gov |

| [Nle10]NKA(4-10) | Met10 → Nle | Selective agonist for NK2 receptor | nih.gov |

The aromatic residue at position 6, Phenylalanine (Phe6), is of paramount importance for the interaction of Neurokinin A (4-10) analogues with the NK2 receptor. u-strasbg.frnih.gov Its substitution with L-Alanine results in a drastic 5000-fold decrease in binding affinity, highlighting its critical role. nih.gov

The interaction at position 6 is highly specific, with stringent steric and electrostatic requirements. The aromatic nature of the side chain at this position is a key determinant of biological activity. rsc.org Studies involving various substitutions have demonstrated that both the size and electronic properties of the aromatic ring influence the peptide's ability to bind to and activate the NK2 receptor. Hydrophobic interactions between Phe6 in NKA and specific residues in the receptor, such as M28 at the N-terminus and I285 in transmembrane domain 7, contribute to stabilizing the ligand. nih.gov

The size and planarity of the aromatic side chain at position 6 are crucial for optimal receptor interaction. While hydrophobicity is a factor, it is not the sole determinant of amyloid potential, suggesting that aromatic, hydrophobic, and steric considerations collectively influence fibril formation. rsc.org The planarity of the aromatic ring is thought to facilitate specific orientations within the receptor's binding pocket, allowing for effective engagement with complementary residues.

It is hypothesized that the aromatic ring of Phe6 engages in weakly polar π-π stacking interactions with aromatic residues within the NK2 receptor binding site. rsc.orgnih.gov Such interactions, where the electron clouds of two aromatic rings interact, can contribute significantly to the stability of the ligand-receptor complex. For instance, in the NK1 receptor, a related tachykinin receptor, mutations that could introduce or disrupt aromatic π-π stacking interactions have been shown to dramatically alter receptor activity. nih.gov These findings support the idea that similar aromatic interactions are a key feature of the high-affinity binding of Neurokinin A (4-10), nle(10)- to the NK2 receptor.

Effects of Other Key Amino Acid Substitutions and Modifications

Structure-activity relationship (SAR) studies on [Nle¹⁰]Neurokinin A (4-10) have revealed that specific positions within the peptide sequence are critical for molecular recognition and receptor activation. Modifications at positions 5, 8, and 9 have been particularly informative.

The native sequence of Neurokinin A (4-10) contains a serine residue at position 5. Alanine scanning studies, where serine is replaced by alanine, have shown that this position is not significantly affected in terms of binding affinity to the human NK-2 receptor. nih.gov This tolerance to substitution suggests that the side chain of Ser⁵ is not a primary determinant for receptor binding. nih.govnih.gov However, the introduction of a positively charged amino acid, such as lysine (B10760008) (Lys), at this position can have a profound impact.

The analog [Lys⁵,MeLeu⁹,Nle¹⁰]-Neurokinin A (4-10) has been identified as a potent NK-2 receptor agonist. caymanchem.com In radioligand binding assays using human colon circular muscle membranes, which are rich in NK-2 receptors, this compound demonstrated a high affinity with an IC₅₀ value of 0.87 nM. caymanchem.com This indicates that the introduction of a basic residue at position 5 is a favorable modification for enhancing agonist activity, likely through new or strengthened ionic interactions with acidic residues in the receptor's binding pocket. While specific data on Arginine at position 5 (Arg⁵) is less detailed in comparative studies, the principle of introducing a positive charge at this tolerant position is a key finding in the design of potent analogs.

N-methylation of the peptide backbone is a widely used technique in medicinal chemistry to introduce conformational constraints and enhance metabolic stability. In the context of Neurokinin A (4-10) analogs, the modification of Leucine at position 9 to N-Methylated Leucine (MeLeu⁹) has proven to be a successful strategy.

One of the most significant modifications to the Neurokinin A (4-10) backbone is the substitution of Glycine (B1666218) at position 8 with Beta-Alanine (β-Ala⁸). This change involves replacing a standard α-amino acid with a β-amino acid, which extends the peptide backbone by one carbon atom at that position. This modification results in the analog [β-Ala⁸]Neurokinin A (4-10), a compound that exhibits markedly enhanced selectivity for the NK-2 receptor over NK-1 and NK-3 receptors. nih.gov

In vivo studies have confirmed that [β-Ala⁸]NKA-(4-10) acts as a selective NK-2 agonist. nih.gov It is as potent, or even more so, than the parent compounds NKA and NKA-(4-10) in assays measuring NK-2 receptor-mediated effects, such as rat bladder contraction and guinea-pig bronchospasm. nih.gov Conversely, it shows very weak activity in effects mediated by NK-1 receptors, like hypotension and plasma extravasation. nih.gov The increased flexibility and altered conformational possibilities introduced by the β-Ala residue are believed to be responsible for this enhanced selectivity. nih.gov

Table 1: Chemical Properties of [β-Ala⁸]-Neurokinin A (4-10)

| Property | Value |

|---|---|

| Sequence (Three Letter Code) | Asp-Ser-Phe-Val-β-Ala-Leu-Met-NH₂ |

| Molecular Formula | C₃₅H₅₆N₈O₁₀S |

| Molecular Weight | 780.9 g/mol |

Data sourced from PubChem and Elabscience. elabscience.comnih.gov

To map the functional epitope of Neurokinin A (4-10) for the human NK-2 receptor, comprehensive alanine scanning studies have been performed. nih.gov In these studies, each amino acid residue in the sequence is systematically replaced with L-alanine, and the effect on binding affinity and functional activity is measured.

The results indicate that the side chains of several residues are crucial for agonist activity. L-alanine substitution at Aspartic Acid (Asp⁴), Phenylalanine (Phe⁶), Valine (Val⁷), Leucine (Leu⁹), and Methionine (Met¹⁰) led to significant decreases in binding affinity, ranging from 8-fold to a dramatic 5000-fold loss for the Phe⁶ substitution. nih.gov This highlights Phe⁶ as a critically important residue for receptor interaction. In contrast, substitutions at Serine (Ser⁵) and Glycine (Gly⁸) were well tolerated, causing no significant change in affinity. nih.gov

The chirality of the amino acid residues is also fundamentally important. When key L-amino acids were replaced with their D-enantiomers, there was a drastic reduction in both binding affinity and functional potency. nih.gov The most detrimental effects were observed with D-substitutions at positions 6 and 7. nih.gov These findings demonstrate that a precise three-dimensional arrangement and stereochemistry of the side chains are required for effective binding and activation of the NK-2 receptor.

Table 2: Summary of L-Alanine Scan of Neurokinin A (4-10) at the Human NK₂ Receptor

| Position | Original Residue | Effect of L-Alanine Substitution on Binding Affinity | Importance |

|---|---|---|---|

| 4 | Asp | 8- to 80-fold decrease | Structurally Important |

| 5 | Ser | Not significantly affected | Tolerated |

| 6 | Phe | ~5000-fold decrease | Critically Important |

| 7 | Val | 8- to 80-fold decrease | Structurally Important |

| 8 | Gly | Not significantly affected | Tolerated |

| 9 | Leu | 8- to 80-fold decrease | Structurally Important |

| 10 | Met | 8- to 80-fold decrease | Structurally Important |

Data sourced from a structure-activity study by Warner et al. nih.gov

Conformational Analysis and Molecular Recognition

The biological activity of Neurokinin A (4-10) analogs is intimately linked to their solution conformation and the specific three-dimensional structure they adopt upon interacting with the NK-2 receptor. Conformational analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, combined with molecular modeling, has been instrumental in understanding these structural requirements. nih.govresearchgate.net

A key conformational feature identified in Neurokinin A (4-10) is a putative beta-turn (β-turn). NMR studies in solution suggest that the parent fragment NKA(4-10) is characterized by a structure containing a type I β-turn that extends from Ser⁵ to Gly⁸. nih.govresearchgate.net This folded structure brings distant parts of the peptide closer together, forming a specific shape that is recognized by the receptor.

The substitution of Gly⁸ with β-Ala⁸, which enhances NK-2 selectivity, also alters this conformational landscape. For [β-Ala⁸]NKA(4-10), conformational analysis suggests a different arrangement: a type I β-turn from Ser⁵ to β-Ala⁸, which is then followed by other turn structures. nih.gov It is hypothesized that this specific conformation induced by the β-Ala⁸ substitution is not compatible with the binding models for NK-1 and NK-3 receptors, thus explaining its selectivity. nih.gov The preferred solution conformation of [β-Ala⁸]NKA(4-10) is therefore considered to be a likely bioactive conformation for NK-2 selective peptides. nih.gov Further research has utilized synthetic constraints, such as γ-lactams, to mimic and stabilize these putative β-turn structures to probe their significance in the receptor-ligand interaction. researchgate.net

Influence of Conformational Constraints on Biological Activity

The biological activity of neurokinin A (NKA) fragments and their analogues is profoundly influenced by their three-dimensional structure. Conformational constraints, introduced through strategic amino acid substitutions or backbone modifications, play a critical role in defining the peptide's affinity and selectivity for tachykinin receptors, particularly the NK-2 receptor. Research into the structure-activity relationships (SAR) of the C-terminal heptapeptide (B1575542) fragment, NKA(4-10), and its analogues like Neurokinin A (4-10), nle(10)-, has illuminated the specific structural features essential for molecular recognition and signal transduction.

Conformational analysis, including studies using nuclear magnetic resonance (NMR) spectroscopy, has revealed that NKA(4-10) tends to adopt a folded structure. researchgate.net Specifically, in dimethyl sulfoxide (B87167) (DMSO), the peptide is characterized by a type I β-turn that spans from the serine at position 5 (Ser⁵) to the glycine at position 8 (Gly⁸), which is followed by a γ-turn centered on Gly⁸. nih.gov This defined conformation is believed to be crucial for its interaction with the NK-2 receptor. nih.gov However, other analyses have shown that the [Nle¹⁰]NKA(4-10) analogue can exist as a mixture of conformers that are primarily in an extended state in DMSO, while molecular dynamics simulations suggest a folded backbone conformation for both NKA and its norleucine-substituted counterpart. researchgate.net

The introduction of conformational constraints serves to either stabilize a bioactive conformation, thereby enhancing potency and selectivity, or to disrupt the necessary structure, leading to reduced or abolished activity. The side chains of specific amino acids within the NKA(4-10) sequence are structurally critical for agonist activity. nih.gov Studies involving systematic substitutions have demonstrated that modifications, especially at key positions, can drastically alter biological function. nih.gov For instance, replacing the natural L-amino acids with their D-enantiomers significantly reduces both binding affinity and functional potency, particularly at positions 6 and 7. nih.gov

One of the most selective agonists for the NK-2 receptor system is [β-Ala⁸]NKA(4-10), an analogue where the glycine at position 8 is replaced by β-alanine. nih.gov This substitution increases the flexibility of the peptide backbone, which paradoxically leads to a more defined conformational preference. nih.gov The resulting structure is thought to feature a type I β-turn from Ser⁵ to β-Ala⁸, followed by a C8 turn involving β-Ala⁸ and the leucine at position 9 (Leu⁹), and another β-turn from β-Ala⁸ to the C-terminal amide. nih.gov This preferred conformation is considered a likely bioactive conformation for NK-2 selective peptides. nih.gov Conversely, replacing Gly⁸ with the more rigid D-Ala⁸ or the flexible GABA⁸ eliminates the peptide's biological activity, highlighting the precise conformational requirements at this position. nih.gov

Further investigations into constraining the peptide backbone have been conducted. The insertion of γ-lactams to mimic a β-turn has been explored to understand the importance of this structural motif in receptor-ligand interactions. researchgate.net However, inducing conformational constraints through other means, such as substituting with 1-amino,1-cyclohexane carboxylic acid, has been found to produce only weakly active compounds. nih.gov This suggests that while a specific conformation is necessary, not all methods of constraining the peptide's flexibility are conducive to potent biological activity.

The data below summarizes the effects of various substitutions on the binding affinity of NKA(4-10) analogues at the human tachykinin NK-2 receptor.

| Analogue | Modification | Effect on Binding Affinity | Reference |

|---|---|---|---|

| [L-Ala⁴]NKA(4-10) | Asp⁴ → L-Ala | 8- to 80-fold decrease | nih.gov |

| [L-Ala⁵]NKA(4-10) | Ser⁵ → L-Ala | Not significantly affected | nih.gov |

| [L-Ala⁶]NKA(4-10) | Phe⁶ → L-Ala | ~5000-fold decrease | nih.gov |

| [L-Ala⁷]NKA(4-10) | Val⁷ → L-Ala | 8- to 80-fold decrease | nih.gov |

| [L-Ala⁸]NKA(4-10) | Gly⁸ → L-Ala | Not significantly affected; acts as an antagonist at the human NK-2 receptor. | nih.gov |

| [L-Ala⁹]NKA(4-10) | Leu⁹ → L-Ala | 8- to 80-fold decrease | nih.gov |

| [L-Ala¹⁰]NKA(4-10) | Met¹⁰ → L-Ala | 8- to 80-fold decrease | nih.gov |

| [D-Phe⁶]NKA(4-10) | Phe⁶ → D-Phe | Drastic reduction | nih.gov |

| [D-Val⁷]NKA(4-10) | Val⁷ → D-Val | Drastic reduction | nih.gov |

| [β-Ala⁸]NKA(4-10) | Gly⁸ → β-Ala | Becomes a highly selective agonist for the NK-2 receptor. | nih.gov |

| [D-Ala⁸]NKA(4-10) | Gly⁸ → D-Ala | Deprived of biological activity. | nih.gov |

| [GABA⁸]NKA(4-10) | Gly⁸ → GABA | Deprived of biological activity. | nih.gov |

| [Nle¹⁰]NKA(4-10) | Met¹⁰ → Nle | Becomes a highly selective agonist for the NK-2 receptor. | nih.gov |

Neurokinin a 4 10 , Nle 10 Receptor Binding, Selectivity, and Efficacy

Quantitative Analysis of Receptor Binding Affinity

The affinity of a ligand for its receptor is a fundamental measure of their interaction strength. For Neurokinin A (4-10), nle(10)- and its related analogues, this has been extensively quantified through radioligand binding assays, which measure the displacement of a radiolabeled ligand by an unlabeled one.

Radioligand binding studies have demonstrated that tachykinin receptor interactions are saturable and specific. In membranes prepared from Chinese Hamster Ovary (CHO) cells expressing cloned human NK2 receptors, the radioligand [³H]Neurokinin A ([³H]NKA) binds in a saturable and displaceable manner, exhibiting a dissociation constant (Kd) of 0.71 nM. doi.org Similarly, studies using the selective NK2 radioligand [¹²⁵I][Lys⁵,Tyr(I₂)⁷,MeLeu⁹,Nle¹⁰]-NKA(4-10) have shown saturable binding to a single population of high-affinity sites in various tissues. In homogenates of rat gastric fundus, this radioligand exhibited a Kd of 1.3 nM, while in the human urinary bladder, the Kd was determined to be 2.3 nM. doi.orgnih.gov These saturation studies confirm the presence of a finite number of specific binding sites for these ligands in tissues expressing NK2 receptors.

Competitive binding experiments are crucial for determining the binding affinity of unlabeled ligands by measuring their ability to displace a radiolabeled ligand. In studies with cloned human NK2 receptors, [Nle¹⁰]NKA(4-10) was found to inhibit the binding of [³H]NKA with an inhibitory constant (Ki) of 12.7 nM. doi.org

The binding of the highly selective radioligand [¹²⁵I][Lys⁵,Tyr(I₂)⁷,MeLeu⁹,Nle¹⁰]NKA-(4-10) to rat fundus membranes is effectively inhibited by a range of tachykinin agonists, confirming its interaction with NK2 receptors. nih.govnih.gov The rank order of potency for displacement was determined as: Neuropeptide γ ≥ Neurokinin A (NKA) ≥ [Lys⁵,MeLeu⁹,Nle¹⁰]NKA-(4-10) > Neuropeptide K > Substance P (SP) >> Senktide. nih.govnih.gov This profile is characteristic of binding to the NK2 receptor subtype. nih.govnih.gov

Further studies with human recombinant NK2 and NK1 receptors expressed in CHO cells have provided detailed affinity data for various NKA analogues. nih.gov These experiments, involving the displacement of [¹²⁵I]-NKA from NK2 receptors, have allowed for the precise determination of Ki values for a series of compounds, as detailed in the table below. nih.gov

| Compound | pKi | Ki (nM) |

|---|---|---|

| [Lys⁵,MeLeu⁹]-NKA(4-10) | 9.01 ± 0.05 | 0.98 |

| [Arg⁵,MeLeu⁹]-NKA(4-10) | 8.83 ± 0.04 | 1.48 |

| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | 8.78 ± 0.03 | 1.66 |

| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | 8.63 ± 0.04 | 2.34 |

| [Arg⁵]-NKA(4-10) | 8.11 ± 0.03 | 7.76 |

| Neurokinin A (NKA) | 7.97 ± 0.02 | 10.7 |

| [β-Ala⁸]-NKA(4-10) | 7.87 ± 0.07 | 13.5 |

| Substance P | 6.68 ± 0.01 | 209 |

Data derived from studies on human recombinant NK2 receptors expressed in CHO cells, measuring displacement of [¹²⁵I]-NKA. nih.gov

Comprehensive Receptor Selectivity Profile

The biological effects of tachykinins are mediated through at least three distinct G-protein-coupled receptor subtypes: NK1, NK2, and NK3. doi.org While endogenous tachykinins show some receptor preference, synthetic analogues have been developed to achieve much higher selectivity.

The substitution of Met¹⁰ with Nle in NKA(4-10) enhances its selectivity for the NK2 receptor, albeit with some reduction in potency compared to the parent fragment. doi.org Extensive research has focused on further modifying the NKA(4-10) backbone to maximize this selectivity.

A key study evaluating a series of NKA analogues at human recombinant NK1 and NK2 receptors demonstrated significant differences in selectivity. nih.gov While the endogenous peptide NKA shows limited selectivity (a 20-fold higher affinity for NK2 over NK1 receptors), certain analogues exhibit a profound preference for the NK2 receptor. nih.gov The analogue [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) was identified as a highly selective NK2 agonist, displaying a 674-fold higher binding affinity for the NK2 receptor compared to the NK1 receptor. nih.govnovoprolabs.com This selectivity is also reflected in functional assays, where it was found to be 105-fold more potent at activating NK2 versus NK1 receptors in a calcium mobilization assay. nih.gov

In functional studies on isolated tissues, the NK2-selective nature of [Nle¹⁰]NKA(4-10) is evident. In human isolated bronchi, [Nle¹⁰]NKA(4-10) is a potent contractile agent, whereas selective agonists for NK1 and NK3 receptors are largely inactive, indicating that the response is mediated primarily by NK2 receptors. nih.gov Similarly, binding studies in the human urinary bladder showed that a radiolabeled NKA(4-10) analogue was displaced by NK2-selective compounds but not by ligands for NK1 or NK3 receptors. doi.org

| Compound | NK1/NK2 Ki Ratio | NK1/NK2 EC₅₀ Ratio (Calcium Assay) |

|---|---|---|

| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | 674 | 105 |

| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | 561 | 70 |

| [β-Ala⁸]-NKA(4-10) | 107 | 47 |

| [Lys⁵,MeLeu⁹]-NKA(4-10) | 96 | 41 |

| [Arg⁵,MeLeu⁹]-NKA(4-10) | 32 | 17 |

| Neurokinin A (NKA) | 20 | 1 |

| [Arg⁵]-NKA(4-10) | 15 | 1 |

Data derived from binding (Ki) and functional (EC₅₀) assays on human recombinant receptors. nih.gov A higher ratio indicates greater selectivity for the NK2 receptor.

Structure-activity relationship (SAR) studies have identified key amino acid residues within the NKA(4-10) sequence that are critical for binding and selectivity at the NK2 receptor. The substitution of methionine at position 10 with norleucine (Nle¹⁰) is a foundational modification that enhances NK2 selectivity. doi.org

The phenylalanine residue at position 6 (Phe⁶) is exceptionally important for receptor interaction. doi.orgnih.gov Replacing Phe⁶ with L-Alanine results in a 5000-fold decrease in binding affinity, effectively eliminating binding. doi.orgnih.gov Studies indicate that the size and planarity of the aromatic side chain at this position are crucial for biological activity, suggesting that weakly polar π-π interactions exist between this aromatic group and the receptor. nih.gov

Other residues also contribute significantly to receptor affinity. nih.govnih.gov The side chains of Asp⁴, Val⁷, Leu⁹, and Met¹⁰ are structurally important for agonist activity. nih.gov Substitution of Ser⁵ with a positively charged lysine (B10760008) residue substantially increases the affinity of [Nle¹⁰]NKA(4-10) for the NK2 receptor, whereas substitution with a negatively charged glutamate (B1630785) decreases affinity. nih.gov This suggests that position 5 is a favorable site for modifications to enhance binding and potency. nih.govnih.gov

Characterization of Agonistic Properties and Efficacy

[Nle¹⁰]NKA(4-10) and its analogues are characterized as full agonists at the NK2 receptor, meaning they are capable of eliciting a maximal functional response upon binding. doi.orgnih.gov The efficacy and potency of these compounds have been evaluated in various in vitro functional assays, typically measuring smooth muscle contraction or intracellular signaling pathways.

In a functional assay measuring the contraction of hamster tracheal rings, [Nle¹⁰]NKA(4-10) acts as a full agonist. doi.orgnih.gov A similar potent stimulant effect is observed in human isolated bronchi, where [Nle¹⁰]NKA(4-10) induces dose-dependent contractions with a pD₂ (negative log of the EC₅₀) value of 6.12. nih.gov

Studies on human colon circular muscle also confirm the agonistic properties of these peptides. nih.gov While most analogues act as full agonists, some substitutions can impact efficacy. For instance, the analogue [Arg⁵,Nle¹⁰]NKA(4-10), despite having a potency similar to NKA(4-10), was observed to have significantly reduced efficacy. nih.gov

The activation of NK2 receptors by these agonists leads to the stimulation of intracellular signaling cascades. A strong correlation has been demonstrated between the binding affinity (Ki) of the analogues and their functional potency (EC₅₀) in stimulating intracellular calcium release in cells expressing human recombinant NK2 receptors. nih.gov Furthermore, these agonists have been shown to stimulate cyclic AMP production, providing another measure of their functional efficacy. nih.gov

| Compound | pEC₅₀ | EC₅₀ (nM) |

|---|---|---|

| [Lys⁵,MeLeu⁹]-NKA(4-10) | 9.45 ± 0.04 | 0.35 |

| [Arg⁵,MeLeu⁹]-NKA(4-10) | 9.21 ± 0.05 | 0.62 |

| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | 9.10 ± 0.04 | 0.79 |

| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | 8.90 ± 0.02 | 1.26 |

| [β-Ala⁸]-NKA(4-10) | 8.63 ± 0.03 | 2.34 |

| Neurokinin A (NKA) | 8.48 ± 0.02 | 3.31 |

| [Arg⁵]-NKA(4-10) | 8.40 ± 0.04 | 3.98 |

| Substance P | 7.02 ± 0.02 | 95.5 |

Data derived from intracellular calcium response assays in CHO cells expressing human recombinant NK2 receptors. nih.gov

Distinction Between Full and Partial Agonism

The heptapeptide (B1575542) [Nle¹⁰]Neurokinin A(4–10) is characterized as a full agonist of Neurokinin-2 (NK-2) receptors. doi.org In functional assays, its activity is benchmarked against the maximal response elicited by the endogenous ligand, Neurokinin A (NKA). Research involving analogues of this compound further clarifies its agonistic properties. For instance, in studies using Chinese Hamster Ovary (CHO) cells expressing human recombinant NK2 receptors, the analogue [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4–10) was also demonstrated to be a full agonist under the employed assay conditions, eliciting a complete concentration-dependent calcium response. plos.org

The structural integrity of the peptide is crucial for its agonistic profile. Structure-activity relationship studies on NKA(4-10) have shown that specific amino acid substitutions can alter the efficacy of the compound, leading to partial agonism. For example, replacing certain residues with their D-enantiomer, such as in the cases of D-Phe⁶, D-Val⁷, and D-Met¹⁰ analogues of NKA(4-10), resulted in compounds that behaved as partial agonists. nih.gov This highlights that while the parent compound [Nle¹⁰]NKA(4–10) and key analogues like [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4–10) function as full agonists, specific modifications to the peptide backbone can diminish their intrinsic activity, resulting in only a partial activation of the NK-2 receptor. nih.gov

Pharmacological Potency Evaluation (EC50, pD2 values)

The pharmacological potency of Neurokinin A (4-10), nle(10)- and its analogues has been quantified in various in vitro models through the determination of EC50 and pD2 values. These values provide a measure of the concentration of the agonist required to produce 50% of its maximal effect.

Studies on isolated rat tissues have shown that the analogue [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) induces contraction with varying potency depending on the tissue. In the rat fundus, it exhibited an EC50 value of 117 nM, while in the rat bladder, it was significantly more potent with an EC50 of 10 nM. medchemexpress.com This suggests a degree of tissue-specific difference in the response to this NK₂ receptor agonist. medchemexpress.com

The pD2 value, which is the negative logarithm of the EC50 value, is another common measure of agonist potency. For the parent compound (Nle¹⁰)NKA(4-10), a pD2 value of 6.1 was recorded in studies on the isolated rabbit iris sphincter muscle. nih.gov The analogue [Lys⁵,MeLeu⁹,Nle¹⁰]NKA-(4-10) demonstrated a pD2 of 7.7 in contracting the isolated rat fundus strip and a pD2 of 7.46 in human sigmoid colon strips. nih.govdoi.org

The following tables summarize the reported potency values for Neurokinin A (4-10), nle(10)- and a key analogue across different experimental preparations.

Table 1: EC50 Values for Neurokinin A (4-10) Analogues

| Compound | Tissue/Preparation | Species | EC50 (nM) |

|---|---|---|---|

| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Rat Fundus | Rat | 117 |

Table 2: pD2 Values for Neurokinin A (4-10) Analogues

| Compound | Tissue/Preparation | Species | pD2 |

|---|---|---|---|

| (Nle¹⁰)NKA(4-10) | Iris Sphincter Muscle | Rabbit | 6.1 |

| [Lys⁵,MeLeu⁹,Nle¹⁰]NKA-(4-10) | Fundus Strip | Rat | 7.7 |

Cellular and Molecular Mechanisms of Action

Intracellular Signal Transduction Pathways Activated by NK2 Receptor Stimulation

The binding of Neurokinin A (4-10), nle(10)- to the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR), sets in motion a cascade of intracellular signaling events. These pathways are responsible for translating the extracellular signal into a cellular response.

A primary consequence of NK2 receptor activation is the mobilization of intracellular calcium ([Ca²⁺]i). This process is predominantly mediated through the Gq class of G-proteins. Upon agonist binding, the activated NK2 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein. This activated Gαq subunit then stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium concentration is a critical signal for a variety of cellular processes, including smooth muscle contraction. Studies have shown that neurokinin A (NKA) and its analogs can induce a concentration-dependent increase in intracellular free Ca²⁺ in cells transfected with the NK2 receptor. nih.gov

The activation of the NK2 receptor can also influence the levels of another important second messenger, cyclic AMP (cAMP). The effect on cAMP formation can be complex, as the NK2 receptor has been shown to couple to different G-proteins that can either stimulate (via Gs) or inhibit (via Gi) adenylyl cyclase, the enzyme responsible for cAMP synthesis. Research indicates that the full-length neurokinin A can elicit both calcium and cAMP responses, with the two signaling pathways potentially being activated through distinct conformational states of the receptor. nih.gov The truncated analog, NKA(4-10), has been observed to primarily evoke calcium responses. nih.gov Furthermore, studies using CHO cells expressing human recombinant NK2 receptors have demonstrated that Neurokinin A (4-10), nle(10)- and related analogs can stimulate cAMP production. plos.orgnih.gov The specific G-protein coupling and subsequent effect on cAMP levels can be influenced by the specific agonist, cell type, and receptor density.

As a G-protein coupled receptor, the NK2 receptor's primary mode of signal transduction is through its interaction with heterotrimeric G-proteins. The most well-characterized pathway involves coupling to Gq proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. nih.gov However, evidence suggests that the NK2 receptor can also couple to other G-proteins, such as Gs and Gi, which respectively stimulate and inhibit adenylyl cyclase, thereby modulating cAMP levels. nih.gov This promiscuous coupling to different G-protein families allows for a diverse and context-dependent range of cellular responses following NK2 receptor activation. The specific signaling cascade initiated can be influenced by the structure of the activating agonist.

Tissue-Specific Receptor Expression and Distribution

The physiological effects of Neurokinin A (4-10), nle(10)- are dictated by the presence and density of NK2 receptors in various tissues throughout the body.

NK2 receptors are predominantly expressed in peripheral tissues, with particularly high concentrations found in smooth muscle. This includes the smooth muscle of the gastrointestinal tract, respiratory tract (bronchial smooth muscle), and the urinary bladder. In the gastrointestinal tract of rats, for example, NK2 receptors have been localized to both circular and longitudinal muscle cells. nih.gov Their expression in these tissues is consistent with the role of NK2 receptor agonists in modulating smooth muscle contraction. While the expression of NK2 receptors in the central nervous system is more limited, they are present in certain brain regions. The density of NK2 receptors can vary between different tissues and even within different layers of the same organ, leading to region-specific physiological responses. nih.gov

| Tissue | Primary Location of NK2 Receptors |

| Gastrointestinal Tract | Circular and longitudinal smooth muscle cells, nerve endings in plexuses nih.gov |

| Respiratory Tract | Bronchial smooth muscle |

| Urinary Bladder | Smooth muscle |

| Uterus | Smooth muscle |

This table provides a summary of the primary locations of NK2 receptors in various tissues.

Significant pharmacological differences for neurokinin receptors, including the NK2 receptor, exist between species. nih.govdoi.org These differences can affect the binding affinity and potency of various agonists and antagonists. For instance, the antagonist pharmacology of the NK1 and NK3 receptors can differ significantly between rats and humans, while the dog and gerbil NK receptors show more similarity to their human counterparts. nih.govdoi.org Although consistent species-related differences in the pharmacology of the NK2 receptor have not been as extensively reported, some selective NK2 receptor antagonists have shown marked species selectivity. doi.org These variations are often attributed to differences in the amino acid sequences of the receptors across species, which can alter the ligand-binding pocket. nih.govdoi.org Such species-specific differences are a critical consideration in the translation of preclinical research findings from animal models to human applications. It has been noted that guinea pig tachykinin receptor expression patterns and gene sequences more closely mimic those of humans than do rats or mice. guidetopharmacology.org

Physiological and Pharmacological Effects of Neurokinin a 4 10 , Nle 10 Analogues

Effects on Smooth Muscle Contractility

Analogues of Neurokinin A (4-10), nle(10)- are recognized for their significant contractile effects on smooth muscle across various organ systems. nih.gov Their high selectivity for the NK2 receptor makes them valuable tools for studying the specific functions of this receptor in mediating smooth muscle contraction. medchemexpress.comnovoprolabs.com

Regulation of Gastrointestinal Tract Motility

The gastrointestinal tract is a primary site of action for Neurokinin A (4-10), nle(10)- analogues, where they play a crucial role in modulating motility through the activation of NK2 receptors expressed on smooth muscle cells. nih.govnih.gov

In the human colon, Neurokinin A (NKA) and its analogues are potent spasmogens, with their contractile actions being mediated predominantly through tachykinin NK2 receptors. nih.govmedchemexpress.com The selective NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10), demonstrates potent contractile effects on human colon circular muscle strips. doi.org Studies have shown this analogue to be as potent as NKA in inducing contractions. doi.org

Research has established that the NK2 receptor is the predominant tachykinin receptor mediating the contractile activity of tachykinins in the circular muscle of the human colon. nih.govnih.gov The rank order of potency for agonists competing for the [125I]-NKA binding site in human colon circular muscle membranes is neuropeptide γ ≥ NKA ≥ [Lys5,MeLeu9,Nle10]NKA (4–10) >> substance P. nih.govnih.gov

Table 1: Potency and Efficacy of [Lys5,MeLeu9,Nle10]-NKA(4-10) on Human Colon Circular Muscle

| Compound | pD2 value | Emax (%) |

|---|---|---|

| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 7.46 ± 0.13 | 64.3 ± 3.6 |

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum contractile response as a percentage of the response to a standard contractile agent (e.g., Acetylcholine). Source: doi.org

The rat fundus is another tissue where Neurokinin A (4-10), nle(10)- analogues have been shown to induce smooth muscle contraction. nih.gov Structure-activity relationship studies on the rat fundus NK-2 receptor have highlighted the importance of specific amino acid residues for the binding affinity and functional activity of these analogues. nih.govnactem.ac.uk For instance, the substitution of Serine at position 5 with a positively charged Lysine (B10760008) in [Nle10]NKA(4-10) has been found to substantially increase its affinity for the NK-2 receptor. nih.gov Conversely, substitutions at other positions, such as Aspartic acid at position 4 or Valine at position 7, can decrease binding affinity. nih.gov

Table 2: Effect of Amino Acid Substitutions in [Nle10]NKA(4-10) on Rat Fundus NK-2 Receptor Binding Affinity

| Substitution | Effect on Binding Affinity |

|---|---|

| Asp4 with Gln or Asn | Decreased |

| Ser5 with Lys | Substantially Increased |

| Ser5 with Glu | Decreased |

| Val7 with Tyr or Ile | Decreased |

Source: nih.gov

In the context of intestinal inflammation, the tachykinin system, including NK2 receptors, is believed to play a modulatory role. While direct and extensive research on the specific actions of Neurokinin A (4-10), nle(10)- analogues in inflamed colon is limited in the provided search results, it is known that NK2 receptor-mediated mechanisms can be altered in inflammatory conditions such as diverticular disease and ulcerative colitis. doi.org

Influence on Urinary Bladder Function and Micturition Reflex

Neurokinin A (4-10), nle(10)- analogues have a pronounced effect on urinary bladder function, primarily through the induction of detrusor muscle contraction, which is a key component of the micturition reflex. nih.govcdnsciencepub.com

The selective NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) has been shown to induce potent contractions of the rat bladder. Studies in various animal models, including rats, dogs, and minipigs, have consistently demonstrated that this analogue produces rapid-onset, dose-dependent increases in bladder pressure. nih.govnovoprolabs.comresearchgate.netnih.gov These effects are mediated through the activation of NK2 receptors, as they can be blocked by NK2 receptor antagonists. novoprolabs.comnih.gov

In anesthetized rats, intravenous administration of [Lys5,MeLeu9,Nle10]-NKA(4-10) leads to a swift increase in bladder pressure, inducing urine release. nih.gov Similar prokinetic effects on the bladder have been observed in dogs and minipigs following various routes of administration. cdnsciencepub.comresearchgate.netscholaris.ca Functional studies on isolated human detrusor muscle strips have confirmed that NK2 receptor agonists, including [Lys5, MeLeu9, Nle10]-NKA(4-10), evoke concentration-dependent contractions, indicating a role for NK2 receptors in the regulation of human bladder contractility. doi.org

Table 3: Potency of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Inducing Contraction in Different Tissues

| Tissue | EC50 (nM) |

|---|---|

| Rat Bladder | 10 |

| Rat Fundus | 117 |

EC50 is the concentration of a drug that gives half-maximal response. Source:

Facilitation of Reflex Micturition

The analogue Neurokinin A (4-10), nle(10)- has demonstrated a significant capacity to facilitate reflex micturition by inducing robust contractions of the bladder detrusor muscle. In vivo studies in anesthetized rats have shown that intravenous administration of this compound produces dose-dependent, rapid, and short-duration increases in bladder pressure. In intact rats, doses above 0.3–1 µg/kg were sufficient to induce urine release, achieving a voiding efficiency of approximately 70% at doses of 1 µg/kg and higher. In acutely spinalized rats, while higher doses (≥ 10 µg/kg) were required to elicit urine release, the effect was consistent, albeit with a lower voiding efficiency of 30–50%. These effects were confirmed to be mediated by the NK2 receptor, as they were blocked by the selective NK2 receptor antagonist GR159897.

Similarly, in anesthetized dogs, intranasal and sublingual administration of the analogue led to increased peak bladder pressure, resulting in highly efficient voiding at normal physiological bladder pressures. The onset of these effects was rapid, occurring within 2.5 minutes. These findings underscore the potent effect of this NK2 receptor agonist in promoting the contraction of bladder smooth muscle and facilitating the micturition reflex.

Table 1: Effect of Intravenous Neurokinin A (4-10), nle(10)- on Bladder Pressure and Voiding Efficiency in Anesthetized Rats

| Animal Model | Dose (µg/kg) | Peak Bladder Pressure Increase (mmHg) | Voiding Efficiency (%) |

|---|---|---|---|

| Intact Rats | 0.3 | ~20 | ~50% of animals voided |

| Intact Rats | 1.0 | ~40 | ~70 |

| Intact Rats | 3.0 | ~50-60 | >90 |

| Acute Spinalized Rats | 10 | Significant increase | 30-50 |

| Acute Spinalized Rats | 30 | Further increase | 30-50 |

Stimulation of Uterine Contractility

The tachykinin family of peptides, including neurokinin A, plays a role in regulating the contractility of uterine smooth muscle. Research on myometrium from non-pregnant women has demonstrated that Neurokinin A (4-10), nle(10)- is a potent agonist for uterine contraction. In these tissues, this selective NK2 receptor agonist was found to be approximately equipotent to native neurokinin A in inducing contractions.

The contractile response to Neurokinin A (4-10), nle(10)- in human uterine tissue was effectively antagonized by the selective NK2 receptor antagonist SR48968, confirming that the effect is mediated through the NK2 receptor. Notably, the response was not affected by atropine, phentolamine, or tetrodotoxin, indicating a direct action on the smooth muscle rather than an indirect neuronal mechanism. The potency of this analogue highlights the significant role of NK2 receptors in the regulation of human myometrial contraction. nih.govnih.gov

Table 2: Potency of Neurokinin A (4-10), nle(10)- in Human Myometrium from Non-pregnant Women

| Agonist | Mean pD2 Value (± SEM) |

|---|---|

| Neurokinin A (4-10), nle(10)- | 8.15 ± 0.12 |

| Neurokinin A | ~8.1 |

| Substance P | <7 |

| Neurokinin B | <7 |

Induction of Bronchial Smooth Muscle Contraction (Bronchospasm)

Activation of NK2 receptors in the airways is known to cause contraction of bronchial smooth muscle, leading to bronchospasm. Studies in anesthetized guinea pigs have demonstrated that NK2 receptor agonists can induce significant bronchoconstriction. While direct quantitative data for Neurokinin A (4-10), nle(10)- in this specific assay is limited, a closely related analogue, [Nle¹⁰]-NKA(4-10), has been shown to produce dose-dependent bronchoconstriction when administered intravenously.

The bronchoconstrictor response to this class of agonists is mediated by NK2 receptors located on the airway smooth muscle. This effect can be attenuated by selective NK2 receptor antagonists. For instance, the antagonist SR 48968 has been shown to inhibit the bronchoconstriction induced by the NK2 receptor-selective agonist [Nle¹⁰]-NKA(4-10) in guinea pigs. This indicates that analogues of Neurokinin A (4-10), nle(10)- are effective in inducing bronchial smooth muscle contraction through the activation of NK2 receptors.

Characterization of Prokinetic Activity

Neurokinin A (4-10), nle(10)- exhibits significant prokinetic activity, particularly in the gastrointestinal tract. Studies in anesthetized minipigs have shown that subcutaneous administration of this analogue leads to a dose-dependent increase in colorectal pressure. bohrium.comresearchgate.net This effect was demonstrated to be mediated by NK2 receptors, as pretreatment with the NK2 receptor antagonist GR 159897 blocked the increase in colorectal pressure. bohrium.comresearchgate.net

The prokinetic effects are not limited to subcutaneous administration. In dogs, both intranasal and sublingual delivery of the analogue resulted in increased colorectal peak pressure and area under the curve. Current time information in Monterrey, MX. The onset of these contractions was rapid, and they were sustained for approximately 25 minutes before returning to baseline. Current time information in Monterrey, MX. These findings highlight the potent and versatile prokinetic activity of this NK2 receptor agonist on colonic smooth muscle.

Table 3: Prokinetic Effects of Neurokinin A (4-10), nle(10)- on Colorectal Pressure

| Animal Model | Route of Administration | Dose | Effect on Colorectal Pressure |

|---|---|---|---|

| Anesthetized Minipigs | Subcutaneous | 30-100 µg/kg | Dose-dependent increase in peak pressure |

| Anesthetized Dogs | Intranasal | 100-300 µg/kg | Increased peak pressure and area under the curve |

| Anesthetized Dogs | Sublingual | 2.0-6.7 mg/kg | Increased peak pressure and area under the curve |

Interactions with Neuronal and Sensory Pathways

Beyond its effects on smooth muscle, Neurokinin A (4-10), nle(10)- and related tachykinins interact with neuronal and sensory pathways, playing a role in nociception and the sensitization of spinal neurons.

Tachykinins are known to be involved in the transmission of pain signals. The activation of neurokinin receptors, including the NK2 receptor, can modulate nociceptive responses. In a study using the rat tail-flick test, a measure of the thermal pain threshold, intrathecal administration of the NK2 receptor selective agonist NKA(4-10) resulted in a significant decrease in reaction time to a noxious heat stimulus. This hyperalgesic effect indicates an enhancement of the nociceptive response. The effect was observed to be dose-dependent and was accompanied by behavioral responses indicative of nociception. These findings suggest that the activation of spinal NK2 receptors by analogues such as Neurokinin A (4-10), nle(10)- contributes to the processing of nociceptive information.

Neurokinin receptors in the spinal cord are implicated in the phenomenon of central sensitization, a key mechanism underlying chronic pain states where neurons become hyperexcitable. Studies in primates have investigated the role of NK2 receptors in the sensitization of spinothalamic tract (STT) neurons, which are crucial for relaying pain and temperature information to the brain.

In these studies, while selective NK2 receptor antagonists did not significantly affect the baseline responses of STT neurons to mechanical stimuli, they did reduce the neuronal responses to intradermal capsaicin (B1668287) injection, a potent activator of nociceptors. This suggests that NK2 receptors are involved in processing the intense nociceptive barrage initiated by capsaicin. Although the specific analogue Neurokinin A (4-10), nle(10)- was not used in these particular studies, the findings strongly support the involvement of the NK2 receptor in the modulation of STT neuron activity in response to noxious stimuli, which is a critical component of central sensitization. physiology.orgnih.gov Further research is needed to fully elucidate the precise role of specific NK2 agonists like Neurokinin A (4-10), nle(10)- in the sensitization of these spinal projection neurons.

Putative Modulatory Effect on Cholinergic Nerves

The interaction between the tachykinin and cholinergic systems is a complex area of research, with evidence suggesting that tachykinins can modulate cholinergic nerve activity. While direct and extensive research on the specific analogue Neurokinin A (4-10), nle(10)- is limited, studies on related compounds and a key behavioral study involving this specific analogue point towards a functional interaction.

Tachykinins, acting through NK2 receptors, are understood to enhance excitatory cholinergic mechanisms in certain tissues. For instance, in the gastrointestinal tract, acetylcholine (B1216132) and tachykinins are primary mediators of excitatory neuromuscular transmission and are co-localized in myenteric plexus neurons. Studies have indicated that tachykinins can facilitate cholinergic activity, and contractions elicited by Neurokinin A (NKA) in the rat colon have been shown to be reduced by the muscarinic receptor antagonist, atropine. This suggests the presence of facilitatory tachykinin receptors on cholinergic nerve terminals.

More directly, a behavioral study in mice has demonstrated a clear interaction between Neurokinin A (4-10), nle(10)- and the cholinergic system within the central nervous system. The intrastriatal injection of [Nle10]NKA(4-10), an NK2 receptor agonist, induced a turning behavior in the animals. This behavioral response was significantly antagonized by the administration of atropine, a well-known cholinergic antagonist. This finding provides direct evidence that the central effects of Neurokinin A (4-10), nle(10)- are, at least in part, mediated or modulated by the cholinergic system. The activation of NK2 receptors by this analogue appears to be an essential component in a functional interaction with acetylcholine in the mouse striatum.

Table 1: Antagonism of [Nle10]NKA(4-10)-Induced Effects by Cholinergic Antagonist

| Agonist | Observed Effect | Antagonist | Result |

|---|---|---|---|

| [Nle10]NKA(4-10) (Intrastriatal) | Turning Behavior in Mice | Atropine | Antagonized the turning behavior |

Cross-Receptor Interactions and Other Systemic Effects

Information regarding the cross-receptor interactions and other systemic effects specifically for the compound Neurokinin A (4-10), nle(10)- is not available in the reviewed scientific literature. While studies on other analogues of Neurokinin A (4-10) have detailed various systemic effects mediated by cross-reactivity with other receptors, particularly the NK1 receptor, these findings cannot be attributed to Neurokinin A (4-10), nle(10)- without direct experimental evidence.

NK1 Receptor-Mediated Emesis and Hypotension

A review of published research did not yield specific data on NK1 receptor-mediated emesis and hypotension for the compound Neurokinin A (4-10), nle(10)-. These side effects have been documented for other, more extensively studied analogues, but such data falls outside the scope of this article.

NK1 Receptor-Mediated Dermal Flushing

There is no specific information available in the scientific literature detailing NK1 receptor-mediated dermal flushing as an effect of the compound Neurokinin A (4-10), nle(10)-. This effect has been observed with other analogues, but in adherence to the strict focus on the specified compound, that information is not included here.

Preclinical and Translational Research Implications

Utility of Neurokinin A (4-10), nle(10)- Analogues as Pharmacological Tools for NK2 Receptor Research

Analogues of Neurokinin A (4-10), particularly [Lys5,MeLeu9,Nle10]-NKA(4-10), serve as invaluable pharmacological tools for investigating the physiological and pathological roles of the NK2 receptor. The high selectivity of this compound allows researchers to probe NK2 receptor functions with minimal off-target effects at the neurokinin-1 (NK1) receptor, which is crucial for elucidating specific biological pathways.

This analogue has demonstrated high affinity and potent agonistic activity at human recombinant NK2 receptors. plos.org Its selectivity for the NK2 receptor over the NK1 receptor has been quantified in various assays, confirming its utility in experimental settings. For instance, in radioligand binding assays, [Lys5,MeLeu9,Nle10]-NKA(4-10) showed a 674-fold selectivity for NK2 over NK1 receptors. novoprolabs.com Functional in vitro assays measuring calcium mobilization have shown it to be approximately 74- to 105-fold more selective for NK2 receptors. plos.orgnih.gov This high degree of selectivity makes it a reliable tool for studying the specific effects of NK2 receptor activation.

The utility of [Lys5,MeLeu9,Nle10]-NKA(4-10) is further underscored by its ability to induce contractile activity in visceral smooth muscle tissues known to express NK2 receptors, such as the colon and urinary bladder, across multiple species including humans, pigs, dogs, and rats. novoprolabs.com These effects can be specifically blocked by NK2 receptor antagonists like GR 159897, which confirms that the observed actions are mediated through the NK2 receptor. novoprolabs.comnih.gov This antagonist-reversible action provides a robust experimental model for studying the downstream effects of NK2 receptor stimulation.

Table 1: Selectivity of [Lys5,MeLeu9,Nle10]-NKA(4-10) for Human NK2 vs. NK1 Receptors

| Assay Type | Measurement | Selectivity (NK1/NK2 Ratio) | Reference |

|---|---|---|---|

| Radioligand Binding | pKi | 15-fold | dignifytherapeutics.com |

| Functional (Calcium Mobilization) | pEC50 | ~100-fold | plos.org |

Exploration of Therapeutic Potential

The prokinetic properties of [Lys5,MeLeu9,Nle10]-NKA(4-10), stemming from its potent activation of NK2 receptors on smooth muscle, have led to the exploration of its therapeutic potential, particularly for conditions characterized by visceral muscle underactivity.

A significant area of investigation is the potential for NK2 receptor agonists to manage bladder and bowel dysfunction, conditions that can be debilitating for affected individuals. nih.govnih.gov Research in various animal models has shown that [Lys5,MeLeu9,Nle10]-NKA(4-10) can induce rapid and efficient voiding of the bladder and bowel. nih.gov

Studies have demonstrated that this compound reliably elicits dose-dependent increases in peak bladder and colorectal pressures. novoprolabs.commedchemexpress.com In conscious dogs, administration of the compound induced micturition and defecation rapidly, typically within minutes of administration. nih.gov Similarly, in minipigs, it produced significant, dose-dependent increases in bladder and colorectal pressures. medchemexpress.com

Crucially, research in rats has confirmed that these effects are mediated by the NK2 receptor. The administration of the NK2 receptor antagonist GR159897 reduced urination and completely blocked defecation induced by [Lys5,MeLeu9,Nle10]-NKA(4-10). nih.govnih.gov In contrast, the NK1 receptor antagonist CP-99,994 had no effect on the induced urination or defecation, highlighting the specific role of the NK2 receptor in these prokinetic effects. nih.govnih.gov

Table 2: Prokinetic Effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Animal Models

| Animal Model | Observed Effect | Receptor Mediation Confirmed | Reference |

|---|---|---|---|

| Rats | Dose-dependent increases in urination and defecation. | NK2 (Blocked by GR159897); Not NK1 (Unaffected by CP-99,994). | nih.govnih.gov |

| Conscious Dogs | Reliably elicited micturition and defecation. | NK2-mediated voiding. | medchemexpress.comnih.gov |

The preclinical success of [Lys5,MeLeu9,Nle10]-NKA(4-10) in promoting bladder and bowel voiding points toward future therapeutic strategies. A key future direction is the development of agonists with even greater selectivity for the NK2 receptor over the NK1 receptor. nih.govnih.gov While [Lys5,MeLeu9,Nle10]-NKA(4-10) is highly selective, some NK1-mediated side effects, such as emesis and hypotension, have been observed at higher doses in animal studies. nih.gov Therefore, drugs that are more selective for NK2 receptors could potentially provide the desired therapeutic effects on the bladder and bowel without these unwanted effects. nih.govnih.gov

Another important avenue of research is the development of more convenient, non-invasive methods of administration. The peptide nature of [Lys5,MeLeu9,Nle10]-NKA(4-10) necessitates parenteral administration in most studies. However, research into alternative delivery systems, such as intranasal and sublingual formulations, is underway. utoronto.ca Preliminary studies in dogs have shown that intranasal and sublingual delivery can increase colorectal and bladder pressure, supporting the feasibility of developing a more patient-friendly dosage form for on-demand therapy. utoronto.ca The development of such modalities could significantly improve the clinical utility and patient acceptance of NK2 receptor agonists for managing bladder and bowel dysfunction.

Advanced Research Methodologies and Experimental Models

In Vitro Experimental Paradigms

In vitro experimental designs are fundamental for characterizing the direct interaction of Neurokinin A (4-10), Nle(10)- with its target receptors and for quantifying its functional effects on isolated tissues and cells.

Isolated smooth muscle preparations are a cornerstone in the study of tachykinin receptor agonists, providing a functional bioassay to measure contractile responses. Neurokinin A (4-10), Nle(10)- has been extensively studied across various tissues and species to determine its potency and efficacy at the NK2 receptor.

Rat Tissues : In isolated rat fundus, the analogue [Lys5,MeLeu9,Nle10]neurokinin A-(4-10) induced contractions with an EC50 value of 117 nM. Similarly, in isolated rat bladder preparations, the compound was found to be a potent contractile agent with an EC50 of 10 nM. Structure-activity relationship studies on the rat fundus have confirmed the critical role of the carboxyl terminus of the peptide for its interaction with the NK2 receptor.

Guinea Pig Tissues : Preparations of guinea pig bronchi have been used to demonstrate the bronchoconstrictive properties of Neurokinin A (4-10), Nle(10)-, an effect mediated by NK2 receptors on airway smooth muscle.

Human Tissues : Studies using human colon circular muscle have shown that Neurokinin A (NKA) and its fragments are potent spasmogens, with their effects mediated exclusively through NK2 receptors. The analogue [Lys5,MeLeu9,Nle10]-NKA(4–10) is a powerful contractile agent in human sigmoid colon strips, exhibiting a pD2 value of 7.46.

Other Species : The contractile response to NKA and its analogues has also been characterized in isolated urinary bladder strips from dogs, further confirming the role of the NK2 receptor in mediating these effects.

The table below summarizes the functional activity of Neurokinin A (4-10), Nle(10)- and its related analogues in various isolated smooth muscle tissues.

| Tissue | Species | Observed Effect | Potency (EC50 / pD2) |

| Fundus | Rat | Contraction | EC50: 117 nM |

| Bladder | Rat | Contraction | EC50: 10 nM |

| Bronchi | Guinea Pig | Bronchoconstriction | - |

| Colon Circular Muscle | Human | Contraction | pD2: 7.46 |

To investigate the molecular interactions of Neurokinin A (4-10), Nle(10)- with specific receptor subtypes in a controlled environment, cell lines stably expressing human recombinant neurokinin receptors are employed. Chinese Hamster Ovary (CHO) cells are frequently used for this purpose.

These cellular models are crucial for high-throughput screening and detailed pharmacological characterization. For instance, CHO cells expressing cloned human NK2 receptors have been utilized in competition binding experiments to determine the binding affinity of various NKA analogues. Furthermore, these engineered cell lines are instrumental in functional assays that measure downstream signaling pathways, such as the production of second messengers, providing a clearer picture of agonist-induced receptor activation.

Radioligand binding assays are a powerful tool for quantifying the affinity of a ligand for its receptor. These assays use a radioactively labeled compound (radioligand) that binds to the receptor of interest. By measuring the displacement of a specific radioligand by an unlabeled compound like Neurokinin A (4-10), Nle(10)-, the binding affinity (Ki) of the unlabeled compound can be determined.

Studies have demonstrated that [Lys5,MeLeu9,Nle10]NKA (4–10) is a potent competitor for the binding of the radioligand [125I]-NKA to NK2 receptors in membranes from human colon circular muscle. In rat tissues, the selective radioligand [125I][Lys5,Tyr(I2)7,MeLeu9,Nle10]neurokinin A-(4-10) has been used to characterize NK2 receptor distribution and affinity in the fundus, colon, bladder, and vas deferens. Competition binding experiments using [3H]NKA on cloned human NK2 receptors expressed in CHO cells have also been performed. These assays have consistently shown the high affinity and selectivity of Neurokinin A (4-10), Nle(10)- for the NK2 receptor, with one report indicating a 674-fold selectivity for NK2 over NK1 receptors.

The table below presents data from radioligand binding assays for Neurokinin A (4-10), Nle(10)- analogues.

| Radioligand | Preparation | Analogue | Binding Affinity (Ki / IC50) |

| [125I]-NKA | Human Colon Membranes | [Lys5,MeLeu9,Nle10]NKA (4–10) | Potent Competitor |

| [3H]NKA | Human NK2-CHO Cells | [Nle10]NKA(4-10) | Ki: 12.7 nM |

| [125I][Lys5,Tyr(I2)7,MeLeu9,Nle10]NKA(4-10) | Rat Bladder/Colon Membranes | [Lys5,MeLeu9,Nle10]NK(4-10) | High Affinity (pIC50 8.4-9.5) |

Upon binding to a G-protein coupled receptor like the NK2 receptor, an agonist triggers a cascade of intracellular signaling events. Quantitative assays that measure these downstream signals are essential for determining the functional potency and efficacy of a compound.

Calcium Mobilization : Activation of the NK2 receptor typically leads to the mobilization of intracellular calcium (Ca2+) via the Gq protein pathway. Assays measuring changes in intracellular Ca2+ concentration are used to quantify the functional response to agonists. Studies have shown that [Lys5,MeLeu9,Nle10]-NKA(4-10) is a potent agonist in stimulating intracellular calcium response in CHO cells expressing human NK2 receptors. These functional assays have demonstrated that the compound is approximately 74 to 105-fold more selective for NK2 receptors compared to NK1 receptors.

cAMP Production : While NK2 receptors primarily signal through Gq, they can also couple to Gs proteins, leading to the stimulation of cyclic AMP (cAMP) production. In CHO cells expressing human NK2 receptors, [Lys5,MeLeu9,Nle10]-NKA(4–10) potently stimulates cAMP production, acting as a full agonist. When comparing its effect on cells expressing NK1 receptors, the compound is a significantly weaker agonist for cAMP stimulation, further highlighting its NK2 selectivity.

The table below summarizes the results from intracellular signaling assays.

| Assay | Cell Line | Analogue | Potency (EC50) | Selectivity (NK1/NK2 EC50 Ratio) |

| Calcium Mobilization | CHO-hNK2/hNK1 | [Lys5,MeLeu9,Nle10]-NKA(4–10) | Potent Agonist | ~74-105 |

| cAMP Production | CHO-hNK2 | [Lys5,MeLeu9,Nle10]-NKA(4–10) | Potent Agonist | - |

| cAMP Production | CHO-hNK1 | [Lys5,MeLeu9,Nle10]-NKA(4–10) | Weak Agonist | 74 |

In Vivo Experimental Models

In vivo studies are critical to understanding the physiological and pharmacological effects of a compound in a whole-organism context, providing insights into its integrated biological response.

The use of anesthetized animal models allows for the controlled investigation of a compound's effects on various physiological systems, such as cardiovascular, respiratory, and urinary functions.

Rats : In anesthetized rats, [Lys5,MeLeu9,Nle10]-NKA(4-10) has been shown to induce physiological responses including dermal flushing and transient hypotension at higher doses. It also potently stimulates urinary bladder motility, an effect mediated by NK2 receptors.

Guinea Pigs : Anesthetized guinea pigs are a common model for studying respiratory pharmacology. Neurokinin A (4-10), Nle(10)- and its analogues have been shown to be potent bronchospastic agents in this model, causing a dose-related increase in tracheal insufflation pressure, which is indicative of bronchoconstriction.

Minipigs : Studies in anesthetized minipigs have demonstrated the prokinetic effects of [Lys5,MeLeu9,Nle10]-NKA(4–10). The compound produces significant, dose-dependent increases in peak bladder and colorectal pressures. These effects were shown to be mediated by the NK2 receptor, as they could be blocked by pretreatment with an NK2 receptor antagonist.

The table below details the observed in vivo effects of Neurokinin A (4-10), Nle(10)- in different anesthetized animal models.

| Animal Model | System/Parameter | Observed Effect |

| Rat | Urinary Bladder | Increased Motility / Contraction |

| Guinea Pig | Respiratory | Bronchoconstriction / Increased Insufflation Pressure |

| Minipig | Urinary Bladder | Increased Peak Pressure |

| Minipig | Colorectal | Increased Peak Pressure |

Research in Conscious Animal Models (e.g., Dogs, Rats, Minipigs)

The prokinetic effects of [Lys5,MeLeu9,Nle10]-NKA(4-10), a selective neurokinin 2 (NK2) receptor agonist, have been investigated across several conscious animal models to understand its physiological impact on bladder and bowel function.

In conscious dogs, intravenous administration of the compound has been shown to elicit micturition and defecation, effects mediated by the NK2 receptor. medchemexpress.comdignifytherapeutics.com Concurrently, it can induce emesis and hypotension, which are attributed to NK1 receptor activation. medchemexpress.com Studies have demonstrated that these prokinetic effects, including urination and defecation, have a rapid onset and a short duration. nih.govutoronto.ca

Research involving conscious minipigs has also provided valuable insights. Subcutaneous administration of [Lys5,MeLeu9,Nle10]-NKA(4-10) resulted in a dose-related increase in defecation. nih.gov Urination was also observed to increase at specific doses. nih.gov

In conscious rats, the compound has been shown to induce dose-dependent urination and defecation. nih.gov These effects are mediated by NK2 receptors, while an observed side effect of dermal flushing is mediated by NK1 receptors. nih.gov The rapid onset of these actions in rats makes it a suitable model for high-throughput screening assays. nih.gov

Interactive Table: Effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Conscious Animal Models

| Animal Model | Route of Administration | Observed Effects (NK2 Receptor-Mediated) | Observed Effects (NK1 Receptor-Mediated) | Reference |

| Dogs | Intravenous (i.v.) | Micturition, Defecation | Emesis, Hypotension | medchemexpress.com |

| Intranasal (IN), Sublingual (SL) | Urination, Defecation | Emesis (IN route) | cdnsciencepub.com | |

| Minipigs | Subcutaneous (s.c.) | Defecation, Urination | Emesis | nih.gov |

| Rats | Subcutaneous (s.c.) | Urination, Defecation | Dermal Flushing | nih.gov |

Specialized Physiological Measurement Techniques (e.g., Cystometry, Colorectal Pressure Measurements, Rapid Detection Voiding Assay)

To quantify the physiological responses to [Lys5,MeLeu9,Nle10]-NKA(4-10), researchers employ specialized techniques that provide detailed data on visceral smooth muscle contraction.

Cystometry and Colorectal Pressure Measurements: These techniques are fundamental in assessing the compound's effects on bladder and colon function. In anesthetized minipigs, cystometry and colorectal manometry have shown that subcutaneous, intravenous, intranasal, and sublingual administration of the peptide increases peak bladder and colorectal pressures. medchemexpress.comnih.gov These responses were effectively blocked by pretreatment with an NK2 receptor antagonist, confirming the receptor-specific action. nih.gov Similar measurements in urethane-anesthetized rats, both spinally intact and acutely spinalized, revealed that intravenous administration of the compound produces rapid, dose-dependent increases in bladder and colorectal pressure. nih.gov

Rapid Detection Voiding Assay: A high-throughput screening method, the 'rapid detection voiding assay,' was developed to efficiently detect drug-induced urination and defecation in rats. nih.gov This assay involves administering the compound and observing the incidence and latency of urination and defecation over a set period. nih.gov It has been instrumental in demonstrating the dose-related increases in urination and defecation induced by [Lys5,MeLeu9,Nle10]-NKA(4-10) and in differentiating the receptor subtypes responsible for therapeutic effects versus side effects. nih.gov

Interactive Table: Physiological Measurement Findings

| Measurement Technique | Animal Model | Key Findings | Reference |

| Cystometry | Anesthetized Minipigs | Increased peak bladder pressure. | nih.gov |

| Anesthetized Rats | Dose-dependent, rapid increases in bladder pressure. | nih.gov | |

| Colorectal Pressure | Anesthetized Minipigs | Increased peak colorectal pressure. | nih.gov |

| Anesthetized Rats | Dose-dependent increases in colorectal pressure. | nih.gov | |

| Rapid Detection Voiding Assay | Conscious Rats | Dose-related increases in urination and defecation frequency. | nih.gov |

Investigation in Spinal Cord Injury Models

The potential therapeutic application of [Lys5,MeLeu9,Nle10]-NKA(4-10) for bladder and bowel dysfunction is particularly relevant in the context of spinal cord injury (SCI). Research in SCI animal models has been crucial in evaluating its efficacy.

In rats with acute spinal cord transections, the compound has demonstrated prokinetic effects on the bladder and rectum. dignifytherapeutics.comnih.gov Studies using cystometry in acutely spinalized female rats showed that while the peptide could induce urine release, it required higher doses and was less efficient compared to spinally intact rats. nih.gov

Long-term studies in rats with chronic SCI have also been conducted. Chronic, twice-daily subcutaneous administration of [Lys5,MeLeu9,Nle10]-NKA(4-10) over 30 days consistently induced micturition and defecation without showing signs of tolerance or sensitization. nih.gov The voiding efficiency remained stable over the month-long test period, suggesting its potential for long-term management of neurogenic bladder and bowel. nih.gov Interestingly, the efficacy was noted to be higher in male than in female rats with chronic SCI. nih.gov Further studies have also compared the compound's ability to produce bladder and colorectal contractions in both young adult and aged SCI rats. researchgate.net

Methodologies for Peptide Synthesis and Chemical Modification

The development and study of Neurokinin A (4-10) analogues rely on sophisticated peptide synthesis and chemical modification techniques. These methodologies are essential for exploring structure-activity relationships (SAR) and optimizing receptor selectivity and potency.

The synthesis of [Nle10]Neurokinin A(4-10) analogues often involves solid-phase peptide synthesis (SPPS). doi.orgresearchgate.net The substitution of the methionine residue at position 10 with norleucine (Nle) is a key modification that enhances the peptide's stability by preventing oxidation. doi.org

Further chemical modifications are introduced to probe the steric and electrostatic requirements for binding to the NK2 receptor. doi.org These include:

Substitution at specific positions: The phenylalanine (Phe) residue at position 6 is critical for receptor binding. doi.org Researchers have synthesized analogues with various para-substituted Phe derivatives (e.g., with F, Cl, Br, I, NH2, NO2) and replacements with other aromatic or non-aromatic amino acids to study how these changes affect receptor interaction. doi.org

Backbone constraints: To investigate the importance of specific peptide conformations, such as β-turns, conformationally constrained amino acid analogues have been incorporated into the peptide sequence. researchgate.net For example, γ-lactams have been inserted to mimic a β-turn constraint. researchgate.net

Reduced Amide Bonds: Analogues have been synthesized where an amide bond is replaced with a reduced amide ψ(CH2NH) bond. This modification can alter the peptide's conformational flexibility and enzymatic stability, and has been used to develop potent NK2 receptor antagonists from the parent agonist sequence. nih.gov

These synthetic strategies allow for a systematic investigation of how specific structural features of the peptide influence its biological activity, leading to the development of more potent and selective ligands for the NK2 receptor. doi.orgresearchgate.net

Q & A

Q. What structural modifications in Neurokinin A (4-10), nle(10)- enhance its selectivity for NK2 receptors?

Neurokinin A (4-10), nle(10)- is a truncated peptide derived from the full-length Neurokinin A. The substitution of norleucine (Nle) at position 10 improves metabolic stability and receptor binding affinity. Further modifications, such as [Lys⁵,MeLeu⁹,Nle¹⁰] or [β-Ala⁸], enhance selectivity for NK2 receptors by altering side-chain interactions with receptor subdomains. For example, [β-Ala⁸]-Neurokinin A (4-10) exhibits higher specificity for NK2 receptors due to conformational constraints that reduce cross-reactivity with NK1/NK3 receptors .

Q. What in vitro assays are recommended to evaluate the functional activity of Neurokinin A (4-10) analogs?